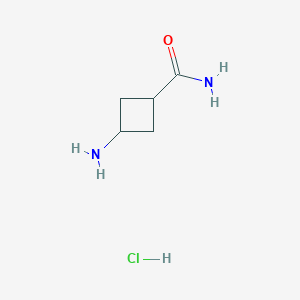

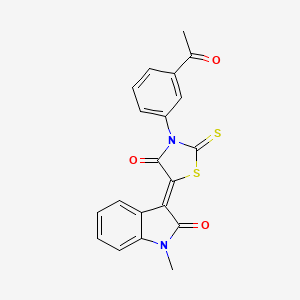

![molecular formula C19H15NO2S3 B2592714 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide CAS No. 2177449-98-6](/img/structure/B2592714.png)

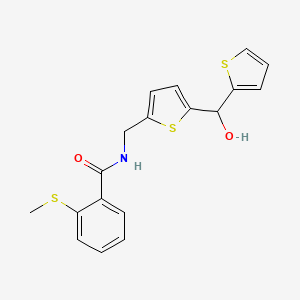

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H15NO2S3 and its molecular weight is 385.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Photovoltaic Cells

- Additive-Free Nonfullerene Organic Photovoltaics : A simple-structured nonfullerene acceptor (NFA) based on a bithiophene core demonstrates a significant efficiency in organic photovoltaic cells (OPVs) without the need for additional processing additives. This research shows how a relatively short π-conjugation, leading to a wide bandgap, complements the absorption profile of certain polymers, resulting in devices with high open-circuit voltage and low energy loss (Lee et al., 2019).

Antimicrobial Evaluation

- Synthesis and Antimicrobial Properties : Compounds synthesized by condensing thiophene-2-carboxamides with various substituents have been evaluated for their antimicrobial activities. This work underlines the potential of these compounds in developing new antimicrobial agents, highlighting their synthesis, characterization, and biological evaluation (Talupur et al., 2021).

Material Synthesis and Characterization

- Organic Molecule Photovoltaic Materials : The design and synthesis of acceptor-donor-acceptor structured organic molecules incorporating bithienyl-benzodithiophene units for organic solar cells (OSCs) are discussed. The findings suggest improved photovoltaic performance due to enhanced π-π stacking and broad absorption spectrum, showcasing the utility of such structures in the development of high-efficiency OSCs (Shen et al., 2013).

Chemical Synthesis and Rearrangements

- Dearomatising Cyclisation and Rearrangements : The study presents how thiophene-3-carboxamides undergo cyclisation and rearrangement when treated with specific reagents, leading to the formation of various cyclic compounds. This research offers insight into the reactivity of thiophene carboxamides and their potential in synthesizing novel organic compounds (Clayden et al., 2004).

Enhancing Photovoltaic Performance

- Polymer Solar Cells Efficiency Improvement : The insertion of bithiophene spacers in benzo[1,2-b:4,5-b']dithiophene and isoindigo-based polymers is shown to significantly enhance the efficiency of polymer solar cells (PSCs). This study demonstrates that modifying the polymer structure can lead to improved charge transport and photovoltaic performance, making it a crucial strategy for developing high-performance PSCs (Ma et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells . It serves as a pattern-recognition receptor and an adaptor molecule, playing a crucial role in the innate immune system .

Mode of Action

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide: acts as an agonist to the STING protein . Upon activation by this compound, STING triggers the IRF and NF-κB pathways . The compound’s interaction with STING involves the formation of two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction between the compound and the CDN-binding domain of the STING protein .

Pharmacokinetics

The compound’s interaction with its target, sting, suggests that it is able to reach the endoplasmic reticulum membrane where sting is localized

Action Environment

The action, efficacy, and stability of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide can be influenced by various environmental factors. For instance, the presence of double-stranded DNA from viruses, bacteria, or the host can stimulate the production of cGAMP, which engages the STING protein . .

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2S3/c21-14(17-6-5-16(24-17)13-7-8-23-11-13)10-20-19(22)18-9-12-3-1-2-4-15(12)25-18/h1-9,11,14,21H,10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNQXHUDXFLVFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2592636.png)

![2-furyl-N-methyl-N-[(1-{2-[4-(methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)met hyl]carboxamide](/img/structure/B2592639.png)

![2-(2-Fluorophenoxy)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2592640.png)

![1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2592641.png)